1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine
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Overview
Description
1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine is an organic compound that features a furan ring and a pyrazole ring connected through a methanamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with a suitable electrophile.
Formation of the methanamine linker: This step involves the reaction of the pyrazole and furan derivatives with formaldehyde and a secondary amine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolines or pyrazolidines.
Substitution: The methanamine linker can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Pyrazolines or pyrazolidines.
Substitution: Various substituted methanamines depending on the nucleophile used.
Scientific Research Applications
1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, modulating their activity. The methanamine linker may facilitate binding to these targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound also features a pyrazole ring but with different substituents, leading to distinct chemical properties.
Pinacol boronic esters: These compounds are valuable in organic synthesis and share some functional group similarities.
Uniqueness
1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its specific combination of a furan ring, a pyrazole ring, and a methanamine linker. This structure imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H18ClN3O |
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Molecular Weight |
255.74 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c1-10(2)15-9-11(7-14-15)6-13-8-12-4-3-5-16-12;/h3-5,7,9-10,13H,6,8H2,1-2H3;1H |
InChI Key |
QFNVXZXTYRYIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNCC2=CC=CO2.Cl |
Origin of Product |
United States |
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